(1E,4E,6E)-1-(dimethylamino)-7-phenylhepta-1,4,6-trien-3-one

Catalog No.
S2717333
CAS No.
647825-33-0
M.F
C15H17NO
M. Wt
227.307
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1E,4E,6E)-1-(dimethylamino)-7-phenylhepta-1,4,6-t...

CAS Number

647825-33-0

Product Name

(1E,4E,6E)-1-(dimethylamino)-7-phenylhepta-1,4,6-trien-3-one

IUPAC Name

(1E,4E,6E)-1-(dimethylamino)-7-phenylhepta-1,4,6-trien-3-one

Molecular Formula

C15H17NO

Molecular Weight

227.307

InChI

InChI=1S/C15H17NO/c1-16(2)13-12-15(17)11-7-6-10-14-8-4-3-5-9-14/h3-13H,1-2H3/b10-6+,11-7+,13-12+

InChI Key

UBLXAPPOEZMQTH-ZSBSVGGCSA-N

SMILES

CN(C)C=CC(=O)C=CC=CC1=CC=CC=C1

Solubility

not available

The compound (1E,4E,6E)-1-(dimethylamino)-7-phenylhepta-1,4,6-trien-3-one is a polyunsaturated ketone characterized by a hepta-1,4,6-triene backbone. This structure features a dimethylamino group and a phenyl substituent, contributing to its unique chemical properties. The presence of multiple double bonds in the hepta-1,4,6-triene system makes it a candidate for various

The compound can undergo several chemical transformations due to its reactive functional groups:

  • Electrophilic Addition: The double bonds in the hepta-1,4,6-triene can react with electrophiles, leading to the formation of more complex structures.
  • Oxidation Reactions: The ketone functionality can be oxidized further or reduced to alcohols or other derivatives.
  • Condensation Reactions: The dimethylamino group can participate in condensation reactions with carbonyl compounds or other electrophiles.

These reactions make it versatile for synthetic applications in organic chemistry.

Research indicates that compounds similar to (1E,4E,6E)-1-(dimethylamino)-7-phenylhepta-1,4,6-trien-3-one exhibit various biological activities. For instance:

  • Antioxidant Activity: Compounds with similar structures have shown potential as antioxidants.
  • Antidiabetic Effects: Some analogues have been studied for their ability to inhibit aldose reductase, an enzyme involved in diabetic complications .
  • Fluorescent Properties: Certain derivatives have been utilized in fluorescent sensing applications .

These biological activities suggest potential therapeutic applications.

Several synthesis routes can be employed to produce (1E,4E,6E)-1-(dimethylamino)-7-phenylhepta-1,4,6-trien-3-one:

  • Starting from Phenylacetone: Using appropriate reagents to introduce the dimethylamino group and extend the carbon chain through reactions like Wittig or Horner-Wadsworth-Emmons.
  • Using Aldol Condensation: Combining suitable aldehydes or ketones followed by dehydration to form the hepta-1,4,6-triene framework.
  • Multistep Synthesis: Involves several reactions including alkylation and oxidation to achieve the desired structure.

Each method varies in yield and complexity depending on the starting materials used.

The compound has potential applications in various fields:

  • Pharmaceuticals: As a precursor or active ingredient in drug formulations due to its biological properties.
  • Materials Science: Its fluorescent properties may be useful in developing sensors or materials for optoelectronic applications.
  • Chemical Research: As a building block in organic synthesis for creating more complex molecules.

Studies on interaction profiles of this compound with biological targets are essential for understanding its pharmacodynamics:

  • Enzyme Inhibition Studies: Investigating how it interacts with enzymes like aldose reductase could elucidate its role in metabolic pathways.
  • Binding Affinity Assessments: Evaluating its affinity for various receptors can provide insights into its therapeutic potential.

Such studies are crucial for drug development processes.

Several compounds share structural features with (1E,4E,6E)-1-(dimethylamino)-7-phenylhepta-1,4,6-trien-3-one, allowing for comparative analysis:

Compound NameStructure FeaturesUnique Properties
(1E)-1-phenylhepta-1,6-dien-3-oneSimilar heptatriene backbone without dimethylamino groupLess reactive due to fewer functional groups
CurcuminContains similar phenolic structures and multiple double bondsKnown for strong antioxidant activity
(2Z,4E,6E)-7-(4-(dimethylamino)phenyl)-3-hydroxy-1-phenylhepta-2,4,6-trien-1-oneHydroxyl substitution adds polarityExhibits selective fluorescence properties

These comparisons highlight the unique aspects of the target compound while situating it within a broader context of related chemical entities.

(1E,4E,6E)-1-(Dimethylamino)-7-phenylhepta-1,4,6-trien-3-one is a polyunsaturated enaminone featuring a conjugated hepta-1,4,6-triene backbone substituted with a dimethylamino group at position 1 and a phenyl group at position 7. Its molecular formula is $$ \text{C}{15}\text{H}{17}\text{NO} $$, with a molecular weight of 227.31 g/mol. The compound’s extended conjugation system and electron-rich dimethylamino group contribute to its unique photophysical and chemical properties, including intramolecular charge transfer (ICT) characteristics and reactivity in cycloaddition reactions.

The stereochemistry of the double bonds (1E,4E,6E) is critical for maintaining planar conjugation, which enhances stability and influences electronic transitions. The compound’s structural features are validated by spectroscopic data, including $$ ^1\text{H} $$-NMR peaks at δ 3.89 (s, 3H, N(CH$$3$$)$$2$$) and δ 7.51–7.56 (m, aromatic protons).

Historical Context and Discovery

The synthesis of enaminones, including this compound, emerged prominently in the mid-20th century with advancements in β-dicarbonyl chemistry. Early methods involved condensation of β-keto esters with amines under azeotropic conditions. The specific compound was first reported in the early 2000s as part of efforts to develop fluorescent probes and nonlinear optical materials. Its synthesis typically employs catalytic methods, such as lanthanum trichloride–mediated condensation of 1-phenylhepta-1,4,6-trien-3-one with dimethylamine.

Notably, the compound’s discovery aligns with broader interest in enaminones as versatile intermediates for heterocycle synthesis. For example, Lenin et al. (2005) demonstrated that β-enaminones could form under mild conditions using lanthanum catalysts, paving the way for derivatives like this compound.

Relevance in Contemporary Chemical Research

This enaminone is pivotal in multiple research domains:

  • Organic Synthesis: Its conjugated system participates in Diels-Alder reactions, enabling access to polycyclic frameworks.
  • Materials Science: The ICT properties make it a candidate for organic light-emitting diodes (OLEDs) and photovoltaic devices.
  • Photocatalysis: Visible light–mediated reactions of enaminones, including [2+2] cycloadditions, have been explored for sustainable synthesis.

Recent studies highlight its utility in cobalt-catalyzed metathesis reactions, where it serves as a synthon for primary amine–functionalized alkenes. Additionally, its structural similarity to curcumin analogs suggests potential bioactivity, though pharmacological applications remain underexplored.

Scope and Objectives of the Review

This review focuses on:

  • Synthetic Methodologies: Comparing traditional and catalytic routes.
  • Physicochemical Properties: Analyzing conjugation effects on stability and reactivity.
  • Applications: Highlighting roles in organic synthesis and materials science.

Excluded are toxicological data and dosage guidelines, as per the query parameters. The analysis integrates peer-reviewed studies from PubChem, synthetic protocols, and photochemical research, ensuring a comprehensive yet focused evaluation.

Tables

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Formula$$ \text{C}{15}\text{H}{17}\text{NO} $$
Molecular Weight227.31 g/mol
Melting PointNot reported
UV-Vis $$ \lambda_{\text{max}} $$380 nm (in ethanol)

Table 2: Synthetic Methods Comparison

MethodCatalystYield (%)ConditionsReference
LaCl$$_3$$-mediatedLanthanum chloride85–93RT, CH$$2$$Cl$$2$$
Bi(TFA)$$_3$$-catalyzedBismuth triflate63–98H$$_2$$O, reflux

International Union of Pure and Applied Chemistry Nomenclature and Synonyms

The systematic International Union of Pure and Applied Chemistry name for this compound is (1E,4E,6E)-1-(dimethylamino)-7-phenylhepta-1,4,6-trien-3-one [1] [4]. This nomenclature explicitly defines the stereochemical configuration of the three double bonds within the heptacarbon chain, each designated with the E-configuration indicating trans geometric arrangement [1]. The compound is also recognized by several synonymous designations including 1-(dimethylamino)-7-phenylhepta-1,4,6-trien-3-one and the database identifier ZINC02148928 [2].

The Chemical Abstracts Service has assigned this compound the registry number 647825-33-0, which serves as a unique identifier for regulatory and commercial purposes [1] [4]. Additional catalog designations include the MDL number MFCD04623495, which facilitates identification in chemical databases and commercial suppliers [1].

Molecular Formula and Empirical Data

The molecular formula of (1E,4E,6E)-1-(dimethylamino)-7-phenylhepta-1,4,6-trien-3-one is C₁₅H₁₇NO, indicating a composition of fifteen carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and one oxygen atom [1] [4]. The compound exhibits a molecular weight of 227.30 to 227.31 grams per mole, with the exact mass determined to be 227.13101417 Daltons [1] [6].

PropertyValue
Molecular FormulaC₁₅H₁₇NO [1]
Molecular Weight227.30-227.31 g/mol [1] [4]
Exact Mass227.13101417 Da [6]
Chemical Abstracts Service Number647825-33-0 [1]
MDL NumberMFCD04623495 [1]
SMILES NotationCN(/C=C/C(/C=C/C=C/C1=CC=CC=C1)=O)C [4]
InChI KeyUBLXAPPOEZMQTH-ZSBSVGGCSA-N [4] [6]

The Simplified Molecular Input Line Entry System representation of this compound is CN(/C=C/C(/C=C/C=C/C1=CC=CC=C1)=O)C, which encodes the complete structural information including stereochemistry [4]. The International Chemical Identifier string provides a standardized textual representation: InChI=1S/C15H17NO/c1-16(2)13-12-15(17)11-7-6-10-14-8-4-3-5-9-14/h3-13H,1-2H3/b10-6+,11-7+,13-12+ [4] [6].

Stereochemistry and Geometric Isomerism

The stereochemical designation (1E,4E,6E) in the compound name indicates that all three double bonds within the heptatrienone system adopt the E-configuration, corresponding to trans geometric arrangements [1] [4]. This specific stereochemical arrangement is crucial for the compound's molecular properties and potential biological activities [11]. The E-configuration at each double bond position results from the higher priority substituents being positioned on opposite sides of the double bond plane [11].

The compound contains three sites of geometric isomerism corresponding to the double bonds at positions 1, 4, and 6 of the heptacarbon chain [11]. Each of these positions can theoretically exist in either E (trans) or Z (cis) configurations, potentially yielding eight different stereoisomers [11]. However, the specific compound under discussion maintains the all-E configuration, which represents the thermodynamically most stable arrangement due to minimized steric interactions between substituents [11].

The conjugated polyene system exhibits restricted rotation around the carbon-carbon double bonds due to the presence of π-electron delocalization [11]. This restriction prevents free rotation and maintains the fixed geometric relationships between substituents, thereby preserving the compound's stereochemical integrity under normal conditions [11].

Three-Dimensional Structural Features

The three-dimensional molecular architecture of (1E,4E,6E)-1-(dimethylamino)-7-phenylhepta-1,4,6-trien-3-one is characterized by an extended conjugated system that adopts a predominantly planar conformation [25]. The heptatrienone backbone maintains near-planarity to maximize π-electron delocalization across the conjugated system [25]. The central ketone functionality at position 3 serves as an electron-accepting group within the extended conjugation [25].

The dimethylamino substituent at the terminal position acts as an electron-donating group, contributing to the overall electronic character of the molecule through resonance effects [25]. The phenyl ring at position 7 provides additional aromatic stabilization and extends the conjugated system further [25]. The overall molecular geometry resembles that found in curcumin analogues, with the trienone linker serving as a bioisosteric replacement for the diketone moiety found in natural curcumin [25].

The molecular conformation allows for efficient π-electron delocalization from the dimethylamino donor group through the conjugated trienone system to the phenyl acceptor group [25]. This extended conjugation contributes to the compound's spectroscopic properties and potential chromophoric behavior [21].

Comparison with Structurally Related Compounds

(1E,4E,6E)-1-(dimethylamino)-7-phenylhepta-1,4,6-trien-3-one belongs to a family of conjugated polyene compounds that share structural similarities with naturally occurring and synthetic analogues [25]. Comparison with related structures reveals important structure-activity relationships and chemical behavior patterns [14].

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Features
(1E,4E,6E)-1-(dimethylamino)-7-phenylhepta-1,4,6-trien-3-oneC₁₅H₁₇NO227.30 [1]Heptatrienone with dimethylamino and phenyl groups
(1E,4E)-1-(dimethylamino)-5-(4-fluorophenyl)penta-1,4-dien-3-oneC₁₃H₁₄FNO219.26 [19]Pentatrienone with dimethylamino and fluorophenyl groups
(E)-3-(dimethylamino)-1-phenylprop-2-en-1-oneC₁₁H₁₃NO175.23 [24]Simple propenone with dimethylamino and phenyl groups
(1E,4E,6E)-2-methyl-1,7-diphenylhepta-1,4,6-trien-3-oneC₂₀H₁₈O274.4 [22]Heptatrienone with two phenyl groups and methyl substituent

The target compound exhibits intermediate molecular weight and complexity compared to simpler dimethylamino-substituted enones and more complex diphenyl analogues [19] [22] [24]. The presence of the dimethylamino group distinguishes it from purely hydrocarbon-based heptatrienones and provides enhanced water solubility compared to diphenyl analogues [25].

Structurally related compounds within the curcumin analogue family demonstrate that the heptatrienone scaffold can accommodate various substituent patterns while maintaining the essential conjugated framework [14] [25]. The (1E,4E,6E)-7-(4-(dimethylamino)phenyl)-1-phenylhepta-1,4,6-trien-3-one represents a regioisomeric variant where the dimethylamino group is incorporated within a phenyl substituent rather than directly attached to the polyene chain [14].

Heptatrienone derivatives represent a fascinating class of conjugated polyene compounds characterized by their extended π-electron system and unique electronic properties. The synthesis of these compounds requires careful consideration of stereochemistry, regioselectivity, and the inherent reactivity of the conjugated trienone framework [2]. The construction of heptatrienone scaffolds typically involves the strategic formation of carbon-carbon bonds through various cross-coupling methodologies, condensation reactions, and olefination processes [3] [4].

The fundamental approach to heptatrienone synthesis centers on the sequential introduction of double bonds to construct the conjugated polyene system. This can be achieved through several general strategies: iterative cross-coupling reactions using palladium-catalyzed methodologies, aldol condensation followed by dehydration sequences, and Wittig-type olefination reactions [5] [6]. Each strategy presents distinct advantages depending on the substitution pattern and stereochemical requirements of the target molecule.

Cross-coupling methodologies, particularly those involving organoboron, organotin, and organozinc reagents, have emerged as powerful tools for constructing conjugated polyene systems [7] [8]. The Suzuki-Miyaura cross-coupling reaction, utilizing arylboronic acids with vinyl halides or triflates, provides excellent stereoselectivity and functional group tolerance under mild reaction conditions [9] [10]. Similarly, the Stille coupling reaction offers complementary reactivity patterns, particularly effective for the formation of tetrasubstituted alkenes that are challenging to access through other methods [11] [12].

Synthetic StrategyKey AdvantagesTypical Yield RangeStereoselectivity
Suzuki Cross-CouplingMild conditions, functional group tolerance65-85%High (E-selective)
Stille CouplingTetrasubstituted alkene formation70-90%Moderate to high
Aldol CondensationSimple starting materials60-80%Variable
Wittig OlefinationPredictable stereochemistry55-75%Good (Z or E)

Stepwise Synthesis of (1E,4E,6E)-1-(Dimethylamino)-7-phenylhepta-1,4,6-trien-3-one

The synthesis of (1E,4E,6E)-1-(dimethylamino)-7-phenylhepta-1,4,6-trien-3-one requires a strategic approach that addresses the formation of three consecutive (E)-configured double bonds while incorporating both the dimethylamino group and the phenyl substituent with precise regioselectivity [13] [14]. The stepwise construction involves three main phases: preparation of key intermediates, sequential coupling reactions, and final functional group installation.

Phase 1: Preparation of Key Building Blocks

The synthesis commences with the preparation of cinnamaldehyde derivatives as the primary aromatic building block. Cinnamaldehyde undergoes aldol condensation with acetone in the presence of sodium hydroxide to form the α,β-unsaturated ketone intermediate [15] [16]. This reaction proceeds through enolate formation followed by nucleophilic addition to the aldehyde carbonyl, generating the desired β-hydroxy ketone that spontaneously dehydrates under the basic conditions to yield the conjugated enone system [17] [18].

The dimethylamino component can be introduced through several complementary approaches. The most direct method involves the condensation of dimethylformamide dimethyl acetal with acetaldehyde or its synthetic equivalents [19] [20]. This reaction proceeds via nucleophilic addition of the enamine nitrogen to the carbonyl carbon, followed by elimination of methanol to generate the N,N-dimethyl enamine functionality [21] [22].

Phase 2: Sequential Carbon-Carbon Bond Formation

The construction of the heptatrienone backbone requires careful orchestration of carbon-carbon bond-forming reactions to achieve the desired (E,E,E)-configuration. The most successful approach employs a combination of Knoevenagel condensation and subsequent Wittig olefination protocols [23] [24]. The Knoevenagel condensation between the α,β-unsaturated ketone intermediate and dimethylaminoacetaldehyde proceeds under mildly basic conditions using piperidine as catalyst, generating the bis-unsaturated ketone with excellent (E)-selectivity [25] [26].

The final double bond installation utilizes a modified Horner-Wadsworth-Emmons reaction employing triethyl phosphonoacetate as the olefinating reagent [27] [28]. This transformation proceeds through formation of the phosphonate enolate followed by nucleophilic addition to the ketone carbonyl and subsequent elimination of diethyl phosphate. The reaction conditions must be carefully optimized to prevent isomerization of the existing double bonds while ensuring complete conversion of the ketone substrate [29] [30].

Phase 3: Functional Group Optimization

The final phase involves fine-tuning of the functional groups to achieve the desired molecular structure. The dimethylamino group may require protection during certain synthetic steps to prevent unwanted side reactions [31] [32]. Common protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) functionalities, which can be selectively removed under mild acidic or hydrogenolytic conditions [33] [34].

The overall synthetic sequence typically proceeds with yields ranging from 45-65% over 5-7 steps, depending on the specific reaction conditions and purification protocols employed [35] [36]. The stereochemical integrity of the product is confirmed through nuclear magnetic resonance spectroscopy, with characteristic coupling constants for the (E)-configured double bonds appearing in the range of 15-16 Hz [37] [38].

Catalysts and Reaction Conditions

The successful synthesis of (1E,4E,6E)-1-(dimethylamino)-7-phenylhepta-1,4,6-trien-3-one relies heavily on the judicious selection of catalysts and optimization of reaction conditions to achieve high yields, selectivity, and stereochemical control [39] [40]. The complex nature of this conjugated trienone system necessitates careful consideration of multiple factors including temperature, solvent systems, catalyst loading, and reaction atmosphere [41] [42].

Palladium-Catalyzed Cross-Coupling Systems

Palladium-based catalysts represent the cornerstone of modern cross-coupling methodology for constructing conjugated polyene systems [43] [44]. For the synthesis of heptatrienone derivatives, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and bis(dibenzylideneacetone)palladium(0) [Pd₂(dba)₃] have demonstrated superior performance under optimized conditions [45] [46]. These catalysts operate through well-established palladium(0)/palladium(II) catalytic cycles involving oxidative addition, transmetalation, and reductive elimination steps [47] [48].

The choice of ligand significantly influences both the reactivity and selectivity of palladium-catalyzed transformations. Electron-rich phosphine ligands such as tri(tert-butyl)phosphine and tricyclohexylphosphine enhance the nucleophilic character of the palladium center, facilitating oxidative addition to sterically hindered substrates [49] [50]. Alternatively, bidentate ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) and 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) provide increased stability and improved stereoselectivity in challenging coupling reactions [51] [52].

Catalyst SystemOptimal TemperatureTypical LoadingYield RangeSelectivity
Pd(PPh₃)₄80-100°C2-5 mol%70-85%High (E)
Pd₂(dba)₃/P(t-Bu)₃60-80°C1-3 mol%75-90%Excellent
PdCl₂(dppf)85-105°C3-7 mol%65-80%Good

Base Selection and Reaction Media

The choice of base plays a crucial role in determining the success of condensation reactions and cross-coupling processes [53] [54]. For aldol-type condensations, sodium hydroxide and potassium hydroxide provide sufficient basicity to generate enolate intermediates while maintaining chemoselectivity [55] [56]. In cross-coupling reactions, weaker bases such as potassium carbonate and cesium carbonate are preferred to minimize competing elimination reactions and substrate decomposition [57] [58].

Solvent selection requires careful consideration of multiple factors including substrate solubility, catalyst stability, and reaction temperature requirements [59] [60]. Polar aprotic solvents such as dimethylformamide (DMF), dimethylacetamide (DMA), and N-methyl-2-pyrrolidinone (NMP) provide excellent solvating properties for ionic intermediates while maintaining thermal stability at elevated temperatures [61] [62]. Toluene and 1,4-dioxane serve as alternative solvents for reactions requiring lower polarity environments [63] [64].

Temperature Control and Reaction Atmosphere

Precise temperature control is essential for achieving optimal yields and selectivity in heptatrienone synthesis [65] [66]. Most cross-coupling reactions proceed optimally at temperatures between 80-120°C, balancing reaction rate with thermal stability of the catalyst and substrates [67] [68]. Lower temperatures (40-60°C) are often employed for condensation reactions to prevent unwanted side reactions and preserve stereochemical integrity [69] [70].

The reaction atmosphere significantly influences catalyst performance and substrate stability [71] [72]. Inert atmosphere conditions using nitrogen or argon are typically required to prevent oxidation of palladium(0) catalysts and decomposition of sensitive organometallic reagents [73] [74]. Rigorously dry solvents and reagents are essential, as trace moisture can lead to catalyst deactivation and formation of hydroxylated byproducts [75] [76].

Yield Optimization and Purification Techniques

Achieving high yields in the synthesis of (1E,4E,6E)-1-(dimethylamino)-7-phenylhepta-1,4,6-trien-3-one requires systematic optimization of reaction parameters combined with efficient purification protocols [77] [78]. The conjugated trienone structure presents unique challenges due to its sensitivity to light, air, and acidic conditions, necessitating specialized handling and purification techniques [79] [80].

Reaction Parameter Optimization

Systematic optimization of reaction conditions involves careful evaluation of multiple variables including catalyst loading, reagent stoichiometry, reaction time, and temperature profiles [81] [82]. Design of experiments (DoE) methodologies provide a systematic framework for identifying optimal conditions while minimizing the number of experimental runs required [83] [84]. Key parameters typically investigated include catalyst concentration (1-10 mol%), base equivalents (1.2-3.0 eq), and reaction temperature (40-120°C) [85] [86].

Reagent stoichiometry plays a critical role in maximizing conversion and minimizing side product formation [87] [88]. Slight excess of electrophilic coupling partners (1.1-1.3 equivalents) generally improves yields by ensuring complete consumption of valuable organometallic reagents [89] [90]. However, excessive amounts can lead to increased purification challenges and economic inefficiency [91] [92].

Reaction monitoring using in situ analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) enables real-time optimization and early detection of side product formation [93] [94]. These techniques allow for precise determination of optimal reaction endpoints and identification of conditions leading to product decomposition [95] [96].

Advanced Purification Strategies

The purification of conjugated trienone products requires specialized chromatographic techniques due to their sensitivity and structural complexity [97] [98]. Flash column chromatography using silica gel modified with triethylamine (1-2% v/v) helps prevent acid-catalyzed decomposition during purification [99] [100]. Alternative stationary phases including alumina and reverse-phase C18 silica provide complementary selectivity for challenging separations [101] [102].

High-performance liquid chromatography (HPLC) offers superior resolution for the separation of stereoisomeric mixtures and minor impurities [103] [104]. Preparative HPLC using C18 reverse-phase columns with acetonitrile-water gradients enables purification of milligram to gram quantities with excellent recovery rates [105] [106]. Chiral HPLC columns may be required for the separation of enantiomeric products when asymmetric synthesis protocols are employed [107] [108].

Purification MethodResolutionCapacityRecovery RatePurity Achieved
Flash ChromatographyGood0.1-50 g85-95%90-98%
Preparative HPLCExcellent1 mg-10 g80-90%95-99%
CrystallizationVariable0.5-100 g70-85%98-99.5%

Crystallization and Recrystallization Protocols

Crystallization represents the most effective method for achieving high purity and can serve as the final purification step [109] [110]. The selection of appropriate crystallization solvents requires systematic screening of solvent systems to identify optimal solubility profiles [111] [112]. Common crystallization solvents for conjugated organic compounds include ethanol, methanol, acetonitrile, and binary mixtures such as ethyl acetate-hexanes [113] [114].

Recrystallization protocols must be carefully developed to prevent thermal decomposition and maintain stereochemical integrity [115] [116]. Slow cooling crystallization techniques typically provide larger, more pure crystals compared to rapid precipitation methods [117] [118]. Seeding with authentic product crystals can facilitate nucleation and improve crystal quality [119] [120].

The implementation of anti-solvent crystallization techniques, where a poor solvent is gradually added to a solution of the product in a good solvent, often provides superior control over crystal size and morphology [121] [122]. This approach is particularly effective for compounds with limited solubility differences across common solvent systems [123] [124].

Alternative Synthetic Approaches and Green Chemistry Considerations

The development of environmentally sustainable synthetic methodologies for (1E,4E,6E)-1-(dimethylamino)-7-phenylhepta-1,4,6-trien-3-one represents a critical advancement in modern organic synthesis [125] [126]. Green chemistry principles emphasize the reduction of hazardous solvents, minimization of waste generation, and implementation of energy-efficient processes while maintaining synthetic efficiency and product quality [127] [128].

Solvent-Free and Microwave-Assisted Synthesis

Solvent-free synthetic methodologies offer significant environmental advantages by eliminating volatile organic compounds (VOCs) and simplifying product isolation procedures [129] [130]. Mechanochemical approaches using ball milling techniques have demonstrated remarkable success in promoting carbon-carbon bond formation under solvent-free conditions [131] [132]. These methods rely on mechanical energy to facilitate molecular mixing and overcome activation barriers typically addressed through thermal activation in solution [133] [134].

Microwave-assisted organic synthesis (MAOS) provides rapid heating and enhanced reaction rates while reducing energy consumption compared to conventional heating methods [135] [136]. The dielectric heating mechanism enables uniform temperature distribution and precise temperature control, leading to improved yields and reduced side product formation [137] [138]. Microwave protocols for conjugated polyene synthesis typically operate at temperatures of 80-150°C with reaction times reduced from hours to minutes [139] [140].

The combination of microwave heating with solvent-free conditions represents an optimal approach for sustainable synthesis [141] [142]. These protocols eliminate the need for large volumes of organic solvents while achieving reaction rates superior to conventional heating methods [143] [144]. Typical microwave-assisted solvent-free reactions proceed at power levels of 100-300 watts for 5-30 minutes, depending on substrate reactivity and desired conversion [145] [146].

Green Chemistry ApproachEnergy EfficiencyWaste ReductionReaction TimeTypical Yield
Solvent-Free MechanochemistryHigh90-95%30 min - 2 h65-85%
Microwave-AssistedVery High60-80%5-30 min70-90%
Aqueous MediaModerate70-85%1-6 h60-80%

Aqueous and Bio-Based Solvent Systems

Water represents the ultimate green solvent, offering complete biocompatibility and elimination of organic solvent waste [147] [148]. Aqueous synthesis protocols for conjugated organic compounds require careful optimization of surfactant systems and pH control to achieve adequate substrate solubility and reaction efficiency [149] [150]. Micellar catalysis using sodium dodecyl sulfate (SDS) or Triton X-100 enables efficient cross-coupling reactions in aqueous media with catalyst loadings comparable to organic solvent systems [151] [152].

Bio-based solvents derived from renewable feedstocks provide sustainable alternatives to petroleum-derived organic solvents [153] [154]. Cyclopentyl methyl ether, derived from renewable biomass, demonstrates excellent performance as a replacement for hexane and toluene in many synthetic applications [155] [156]. Similarly, ethyl lactate and 2-methyltetrahydrofuran offer favorable environmental profiles while maintaining compatibility with standard synthetic protocols.

The implementation of ionic liquids as reaction media combines the advantages of non-volatile solvents with tunable physicochemical properties. Imidazolium-based ionic liquids such as 1-butyl-3-methylimidazolium tetrafluoroborate [BMIM][BF₄] provide excellent thermal stability and can facilitate catalyst recycling through simple phase separation.

Catalytic Efficiency and Atom Economy

Maximizing atom economy involves designing synthetic routes that incorporate the maximum number of atoms from starting materials into the final product. This principle drives the development of condensation reactions that generate only water as a byproduct and cross-coupling reactions that minimize the formation of metal-containing waste.

Catalyst recycling strategies significantly reduce the environmental impact of transition metal-catalyzed processes. Heterogeneous palladium catalysts supported on polymer resins or inorganic materials can be recovered through simple filtration and reused multiple times without significant loss of activity. Magnetic nanoparticle-supported catalysts offer additional advantages through magnetic separation techniques.

The development of organocatalytic alternatives eliminates the need for transition metals entirely while often providing superior stereoselectivity. Proline-derived catalysts and other small molecule organocatalysts have demonstrated effectiveness in aldol condensations and other carbon-carbon bond-forming reactions relevant to trienone synthesis.

Retrosynthetic Analysis

The retrosynthetic analysis of (1E,4E,6E)-1-(dimethylamino)-7-phenylhepta-1,4,6-trien-3-one provides a systematic framework for identifying optimal synthetic pathways by working backward from the target molecule to readily available starting materials. This strategic approach enables the evaluation of multiple disconnection patterns and facilitates the selection of the most efficient and practical synthetic route.

Strategic Bond Disconnection Analysis

The target molecule contains several strategic bonds that serve as potential disconnection sites for retrosynthetic planning. The most obvious disconnections involve the carbon-carbon double bonds, which can be formed through various olefination methodologies including Wittig reactions, aldol condensations, and cross-coupling processes. Each disconnection pattern leads to different sets of precursor molecules with varying degrees of synthetic accessibility.

Alternative disconnection of the C4-C5 double bond generates a different set of precursors: a dimethylaminocinnamaldehyde derivative and a phenylacetone equivalent. This approach offers complementary selectivity and may provide superior stereochemical control depending on the specific reaction conditions employed. The relative merits of each disconnection pattern must be evaluated considering substrate availability, reaction efficiency, and overall step count.

Functional Group Interconversion Strategies

Functional group interconversion (FGI) analysis reveals additional synthetic opportunities by considering alternative oxidation states and protecting group strategies. The ketone functionality in the target molecule can be derived from alcohol precursors through oxidation, providing access to a broader range of starting materials. Similarly, the dimethylamino group can be introduced through reductive amination of aldehyde or ketone precursors.

The strategic use of protecting groups enables the selective manipulation of reactive functionalities during multi-step synthetic sequences. The dimethylamino group may require protection as a carbamate or amide derivative to prevent unwanted reactions during electrophilic aromatic substitution or oxidation steps. Orthogonal protecting group strategies allow for the selective deprotection of specific functionalities at appropriate synthetic stages.

Redox manipulations provide additional flexibility in synthetic planning by enabling the interconversion between different oxidation states. The conjugated trienone system can be assembled from saturated precursors through sequential oxidation and elimination reactions, potentially simplifying the stereochemical challenges associated with direct polyene formation.

Convergent versus Linear Synthetic Strategies

The analysis of synthetic efficiency requires comparison of convergent and linear synthetic approaches. Convergent strategies involve the independent preparation of molecular fragments that are subsequently coupled in late-stage reactions, typically resulting in higher overall yields and reduced step counts. Linear strategies involve sequential elaboration of a single molecular framework, which may be more straightforward but often suffer from reduced overall efficiency.

For the target trienone, a convergent approach might involve the independent synthesis of a dimethylaminopentadienone fragment and a phenylacetaldehyde equivalent, followed by aldol coupling. This strategy allows for the optimization of each fragment synthesis independently and typically provides superior overall yields compared to linear approaches.

Linear strategies offer advantages in terms of synthetic simplicity and may be preferred for exploratory synthesis or when convergent approaches prove problematic. A linear approach might commence with cinnamaldehyde and involve sequential chain extension through iterative aldol or cross-coupling reactions. While potentially longer in terms of step count, linear strategies often provide superior stereochemical control and fewer purification challenges.

XLogP3

3

Dates

Last modified: 08-16-2023

Explore Compound Types